molecular formula C19H16 B8375634 1-methyl-3-(4-phenylphenyl)benzene CAS No. 1459-05-8

1-methyl-3-(4-phenylphenyl)benzene

Cat. No.: B8375634
CAS No.: 1459-05-8
M. Wt: 244.3 g/mol
InChI Key: LXEFZCBUUYSRCE-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-phenylphenyl)benzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with a methyl group at position 1 and a biphenyl group (4-phenylphenyl) at position 3. This structure confers significant aromaticity and steric bulk, which may influence its physicochemical properties and reactivity.

Properties

CAS No.

1459-05-8

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-methyl-3-(4-phenylphenyl)benzene

InChI

InChI=1S/C19H16/c1-15-6-5-9-19(14-15)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

LXEFZCBUUYSRCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(4-phenylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 4-bromobiphenyl can be reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in the pharmaceutical and chemical industries for the synthesis of various biaryl compounds. This method is favored due to its mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-phenylphenyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated HNO3 and H2SO4.

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: H2 gas with Pd/C catalyst.

Major Products Formed

    Nitration: 1-methyl-3-(4-nitrophenyl)benzene.

    Oxidation: 1-carboxy-3-(4-phenylphenyl)benzene.

    Reduction: Fully hydrogenated terphenyl derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-phenylphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic aromatic substitution, oxidation, and reduction. The molecular targets and pathways involved are typically those associated with the functional groups present on the compound, such as the aromatic rings and the methyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-methyl-3-(4-phenylphenyl)benzene with four analogs from the evidence, focusing on molecular properties, sources, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituent Sources/Contexts Notable Properties/Applications References
This compound C₁₉H₁₆ 244.34 g/mol 4-Phenylphenyl Hypothetical (not in evidence) N/A (inferred: high aromaticity, potential use in materials science) N/A
1-Methyl-3-(1-methylethyl)-benzene (p-Cymene) C₁₀H₁₄ 134.22 g/mol Isopropyl Edible Bird Nest, plant extracts, environmental samples Antioxidant, antimicrobial, volatile flavor compound
1-Methyl-3-(phenylethynyl)benzene C₁₅H₁₂ 192.26 g/mol Phenylethynyl Synthetic chemistry (Pd-catalyzed coupling) Organic synthesis intermediate (84% yield)
1-Methyl-3-(phenylmethyl)benzene C₁₄H₁₄ 182.26 g/mol Benzyl Byproduct of toluene oxidation Intermediate in VOC oxidation mechanisms
1-Methyl-3-[(4-methylphenyl)methyl]benzene C₁₅H₁₆ 196.29 g/mol 4-Methylbenzyl Chemical structure studies Structural analysis (CAS 21895-16-9)

Structural and Functional Differences

Substituent Effects: The 4-phenylphenyl group in the target compound introduces extended π-conjugation and steric hindrance, likely enhancing thermal stability and reducing solubility compared to analogs with smaller substituents (e.g., isopropyl in p-cymene or benzyl in 1-methyl-3-(phenylmethyl)benzene) . p-Cymene (isopropyl substituent) is a monoterpene with low molecular weight, contributing to its volatility and prevalence in essential oils . Phenylethynyl substituents (as in 1-methyl-3-(phenylethynyl)benzene) enable π-orbital overlap, making the compound suitable for conductive materials or coupling reactions .

Synthetic Accessibility :

  • p-Cymene is naturally abundant in plants and microbial metabolites , whereas 1-methyl-3-(phenylethynyl)benzene requires synthetic routes like palladium-catalyzed decarboxylation . The target compound’s synthesis would likely demand advanced cross-coupling techniques due to its biphenyl group.

Applications: p-Cymene exhibits bioactivity (antioxidant, antimicrobial) and is used in food and pharmaceutical industries . 1-Methyl-3-(phenylmethyl)benzene, formed during toluene oxidation, acts as a transient intermediate in pollution control processes .

Physicochemical Properties

  • Boiling Points/Solubility :
    • p-Cymene’s boiling point (~177°C) and solubility in organic solvents are well-documented .
    • The biphenyl group in the target compound would increase melting/boiling points and reduce solubility in polar solvents compared to its analogs.
  • Stability :
    • Benzyl-substituted analogs (e.g., 1-methyl-3-(phenylmethyl)benzene) decompose at high temperatures (>300°C) during oxidation , whereas biphenyl derivatives typically exhibit higher thermal stability.

Notes and Limitations

Comparisons are drawn from structurally related analogs.

Properties and applications of the target compound are inferred based on substituent effects and may deviate from empirical observations.

Contradictions in the evidence include varying reports on the stability of benzyl-substituted benzenes, which decompose at 300°C but persist in some environmental contexts .

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